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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15196997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose

that has become an invaluable tool in the study of carbohydrate metabolism and transport. Its

unique property of being recognized and transported by glucose transporters without being

significantly metabolized by intracellular enzymes makes it an ideal probe for dissecting the

intricacies of glucose uptake and its subsequent signaling pathways. This technical guide

provides a comprehensive overview of the biological activity of 3-OMG, with a focus on its

mechanism of action, quantitative data on its interactions, and detailed experimental protocols

for its use in research.
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Property Value Reference

Molecular Formula C₇H₁₄O₆

Molecular Weight 194.18 g/mol

CAS Number 13224-94-7

Melting Point 167-169 °C

Solubility Soluble in water

Appearance
White to off-white crystalline

powder
[1]

Biological Activity and Mechanisms of Action
The primary biological utility of 3-OMG stems from its interaction with glucose transport

systems and its limited intracellular metabolism.

Interaction with Glucose Transporters
3-OMG is a substrate for various glucose transporters (GLUTs), which mediate the facilitated

diffusion of glucose across cell membranes. It is actively transported into cells, allowing for the

direct measurement of transporter activity without the confounding effects of subsequent

metabolic pathways.

While specific IC50 and Ki values for 3-OMG are not readily available in the literature, its

transport kinetics have been characterized for several key transporters.

Table 1: Transport Kinetics of 3-O-Methyl-D-glucopyranose
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Transporter/Ce
ll Type

Kₘ (mM)
Vₘₐₓ
(nmol/min/cell
or other units)

Species Reference

GLUT1

(expressed in

Xenopus

oocytes)

26.2
3.5

nmol/min/oocyte
Rat

GLUT4

(expressed in

Xenopus

oocytes)

4.3
0.7

nmol/min/oocyte
Rat

Hepatocytes
17.6 ± 3.5

(exchange exit)

78.8 ± 5.3

mmol/L of cell

water/min

Rat

Red Blood Cells
2.3 ± 0.48 (zero-

trans uptake)

0.055 ± 0.003

µmol/(mL cell

water)/min

Rat

Kₘ (Michaelis constant) is the substrate concentration at which the transport rate is half of

Vₘₐₓ. Vₘₐₓ (maximum velocity) represents the maximum rate of transport.

Inhibition of Glucose-Induced Insulin Secretion
At high concentrations (30-80 mM), 3-OMG has been shown to inhibit glucose-induced insulin

secretion from pancreatic β-cells.[2] This inhibitory effect is not due to osmotic artifacts but

rather a more specific interference with glucose signaling. The proposed mechanism involves

the inhibition of glucose phosphorylation by glucokinase, the primary glucose sensor in β-cells.

[2] This leads to a decrease in the ATP/ADP ratio, preventing the closure of ATP-sensitive

potassium (K-ATP) channels, subsequent membrane depolarization, and calcium influx, which

are all critical steps in triggering insulin exocytosis.[2]
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Proposed Signaling Pathway of 3-OMG-Induced Inhibition of Insulin Secretion
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Caption: Inhibition of Insulin Secretion by 3-O-Methyl-D-glucopyranose.

Metabolic Stability
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A critical aspect of 3-OMG's utility is its resistance to metabolic degradation. Studies have

shown that it is largely unmetabolized in the brain and other tissues.[3] While some minor

conversion to acidic products has been observed, the vast majority remains as the parent

compound.[3] This metabolic stability is crucial for its application in transport studies, as it

ensures that the measured uptake reflects the activity of the transporter and not subsequent

metabolic trapping.

Experimental Protocols
Synthesis of 3-O-Methyl-D-glucopyranose
A common synthetic route to 3-O-methylated glucose derivatives involves the protection of

hydroxyl groups, followed by methylation and deprotection. While a specific, detailed protocol

for the synthesis of 3-O-Methyl-D-glucopyranose from D-glucose was not found in the search

results, a general approach can be outlined based on the synthesis of related compounds. This

typically involves:

Protection of C1, C2, C4, and C6 hydroxyl groups of D-glucose: This can be achieved using

various protecting groups, for example, through the formation of an isopropylidene acetal at

C1 and C2, and another at C5 and C6, followed by protection of the C4 hydroxyl.

Methylation of the free C3 hydroxyl group: This is commonly performed using a methylating

agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium

hydride.

Deprotection: Removal of the protecting groups to yield the final product.

Note: This is a generalized procedure and requires optimization and adaptation based on

specific laboratory conditions and available reagents.
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General Synthetic Workflow for 3-O-Methyl-D-glucopyranose

D-Glucose

Protected_Glucose

Protection of
-OH at C1, C2, C4, C6

Methylated_Intermediate

Methylation of
-OH at C3

3-OMG

Deprotection

Click to download full resolution via product page

Caption: Synthetic Workflow for 3-O-Methyl-D-glucopyranose.

Glucose Transport Assay Using Radiolabeled 3-O-
Methyl-D-glucose
This protocol is a standard method for measuring the activity of glucose transporters in various

cell types, including adipocytes and Xenopus oocytes.

Materials:

Cells expressing the glucose transporter of interest (e.g., 3T3-L1 adipocytes, Xenopus

oocytes injected with transporter cRNA).
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Krebs-Ringer-HEPES (KRH) buffer.

[³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose.

Unlabeled 3-O-Methyl-D-glucose.

Phloretin or cytochalasin B (as transport inhibitors for determining non-specific uptake).

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Procedure:

Cell Preparation: Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes) or

prepare Xenopus oocytes as required.

Starvation: Incubate cells in serum-free medium for 2-4 hours to lower basal glucose

transport.

Pre-incubation: Wash cells with KRH buffer and pre-incubate for 10-15 minutes at 37°C.

Uptake Initiation: Add KRH buffer containing a known concentration of radiolabeled 3-OMG

and varying concentrations of unlabeled 3-OMG. For non-specific uptake, add the transport

inhibitor.

Uptake Termination: After a defined period (e.g., 5-10 minutes), rapidly wash the cells with

ice-cold KRH buffer to stop the transport process.

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the rate of 3-OMG uptake and determine kinetic parameters (Kₘ

and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.
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Workflow for 3-O-Methyl-D-glucose Transport Assay
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Caption: 3-O-Methyl-D-glucose Transport Assay Workflow.
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Insulin Secretion Assay from Pancreatic Islets
This protocol is used to assess the effect of 3-OMG on insulin secretion from isolated

pancreatic islets.

Materials:

Isolated pancreatic islets (from mouse or rat).

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

Glucose solutions of various concentrations.

3-O-Methyl-D-glucose solution.

Insulin RIA or ELISA kit.

Procedure:

Islet Isolation: Isolate pancreatic islets using collagenase digestion.

Islet Culture: Culture the isolated islets overnight to allow for recovery.

Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8

mM) for 1-2 hours.

Stimulation: Incubate batches of islets with different experimental conditions:

Basal (low glucose).

Stimulatory glucose (e.g., 16.7 mM).

Stimulatory glucose + various concentrations of 3-OMG.

Supernatant Collection: After the incubation period (e.g., 60 minutes), collect the

supernatant.

Insulin Measurement: Measure the insulin concentration in the supernatant using a

radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: Express insulin secretion as a fold-change over the basal condition and

compare the effects of 3-OMG.

Hexokinase Inhibition Assay
This assay determines the inhibitory effect of 3-OMG on hexokinase activity.

Materials:

Purified hexokinase or cell lysate containing hexokinase.

Assay buffer (e.g., Tris-HCl).

ATP and MgCl₂.

Glucose-6-phosphate dehydrogenase (G6PDH).

NADP⁺.

D-Glucose.

3-O-Methyl-D-glucose.

Spectrophotometer.

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP,

MgCl₂, G6PDH, and NADP⁺.

Enzyme and Substrate Addition: Add hexokinase and a fixed concentration of D-glucose to

the reaction mixture.

Inhibitor Addition: Add varying concentrations of 3-OMG to the reaction wells.

Kinetic Measurement: Monitor the rate of NADP⁺ reduction to NADPH by measuring the

increase in absorbance at 340 nm over time.
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Data Analysis: Calculate the initial reaction velocities at different 3-OMG concentrations and

determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk or

Dixon plots.

Conclusion
3-O-Methyl-D-glucopyranose is a powerful and versatile tool for investigating glucose

transport and its associated signaling pathways. Its well-characterized interactions with glucose

transporters and its metabolic stability make it an essential reagent in the fields of diabetes,

metabolism, and oncology research. The experimental protocols provided in this guide offer a

starting point for researchers to utilize 3-OMG effectively in their studies. Further research to

elucidate the precise inhibitory constants for various transporters and a more detailed

understanding of its impact on intracellular signaling will continue to expand the utility of this

important glucose analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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